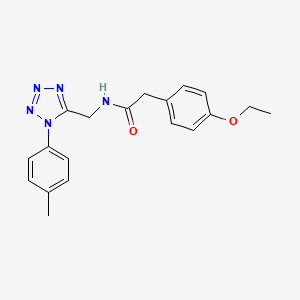

![molecular formula C17H15N3O4 B2657048 2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886901-29-7](/img/structure/B2657048.png)

2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

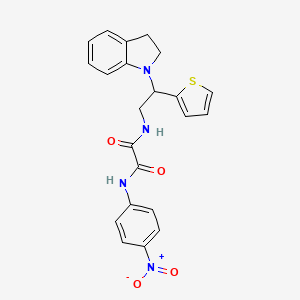

2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as PAP-1, is a novel small molecule inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. HIF-1α is a key regulator of cellular response to hypoxia and is overexpressed in many types of cancer. PAP-1 has shown promising results in preclinical studies as a potential anticancer agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and its derivatives have been extensively studied for their potential in developing novel pharmacological agents. Research has focused on synthesizing a variety of heterocyclic compounds derived from this molecule, exploring their biological activities, including anti-inflammatory, analgesic, and cytotoxic effects. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures have shown promising anti-inflammatory and analgesic activities, highlighting the molecule's utility as a precursor for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Cytotoxic Activity

Derivatives of 2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research avenue explores the compound's potential in cancer treatment, with certain derivatives demonstrating significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, indicating the molecule's relevance in oncology research (Hassan et al., 2014).

Optimization of Biological Properties

Efforts to enhance the biological properties of this compound include chemical modifications, such as methylation of the pyridine moiety, to optimize its analgesic properties. This specific modification aims to increase the molecule's biological activity, particularly for para-substituted derivatives, underscoring the compound's versatility in drug development (Ukrainets et al., 2015).

Antifungal Activity

Exploration into the antifungal properties of pyrido[2,3-d]pyrimidine derivatives, which share a core structure with 2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, has revealed significant activity against various fungal pathogens. This line of research is crucial for developing new antifungal agents, addressing the growing concern of fungal resistance (Hanafy, 2011).

Eigenschaften

IUPAC Name |

2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-24-12-7-3-2-6-11(12)10-18-15(21)14-16(22)19-13-8-4-5-9-20(13)17(14)23/h2-9,22H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPQPDSUGUPVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)

![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2656985.png)

![Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)

![8-chloro-2-(2-methoxyacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2656987.png)